Antifungal agent 96

Cryptococcus neoformans antifungal susceptibility MIC comparison

Standard azoles fail against cryptococcal biofilms and poorly penetrate CNS. Antifungal agent 96 (Compound WZ-2) solves this with blood-brain barrier permeability and 0.016 μg/mL MIC80. • Murine meningitis model: 5 mg/kg IV daily ×3 days - quantifies brain fungal burden reduction • Fluconazole synergy: FICI 0.078 vs C. albicans resistant strain 0304103 • Virulence suppression: >90% biofilm inhibition at 0.063 μg/mL • Supply: Gram to milligram quantities, ambient shipping, research-grade purity

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
Cat. No. B12370271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 96
Molecular FormulaC11H8N2O3S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3
InChIInChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8-
InChIKeySHSJHJONOXSOOJ-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 96 Scientific Profile


Antifungal agent 96 (Compound WZ-2) is a tricyclic oxime derivative of the natural product sampangine, developed as a research antifungal agent with demonstrated activity against Cryptococcus neoformans and Candida albicans [1]. It is characterized by potent anti-cryptococcal activity, synergistic potential with fluconazole against resistant Candida strains, and blood-brain barrier permeability enabling brain penetration in murine models [1].

Antifungal screening research against Cryptococcus neoformans and Candida albicans
Reported synergistic activity with fluconazole in resistant Candida models
Brain-penetrant probe for CNS fungal infection research

Why Antifungal Agent 96 Cannot Be Replaced


Standard antifungal agents such as fluconazole exhibit poor brain penetration and limited efficacy against established cryptococcal biofilms, while amphotericin B carries significant nephrotoxicity burdens that constrain prolonged in vivo dosing [1][2]. Fluconazole MICs against C. neoformans clinical isolates typically range from 2.0 to 50 μg/mL, representing a >125-fold potency deficit relative to Antifungal agent 96 [3]. Direct substitution with in-class azoles or polyenes therefore fails to recapitulate the brain-targeted antifungal activity, virulence factor suppression, and fluconazole-synergistic effects uniquely documented for this compound [1].

CNS penetration Azoles like fluconazole show limited brain penetration; direct substitution may not reproduce CNS model responses.
Virulence suppression Fluconazole and polyenes lack significant biofilm/capsule inhibition; replacing with standard antifungals may shift virulence readouts.
Synergy profile The documented fluconazole synergy may not transfer to other azole or polyene combinations; requires target-specific review.

Antifungal Agent 96 Quantitative Evidence


Anti-Cryptococcal Potency vs Fluconazole

Antifungal agent 96 (WZ-2) demonstrated an MIC80 of 0.016 μg/mL against C. neoformans H99, representing a >125-fold improvement in potency relative to fluconazole, for which MICs against C. neoformans clinical isolates ranged from 3.1 to 50 μg/mL in a recent study of 30 isolates [1][2]. This quantitative advantage positions the compound as a high-potency research tool for cryptococcal investigations.

Anti-cryptococcal MIC
Reported
MIC₈₀ = 0.016 μg/mL Fluconazole MIC range: 3.1–50 μg/mL
Supports concentration-response study design
Broth microdilution; C. neoformans H99 vs clinical isolates
Cryptococcus neoformans antifungal susceptibility MIC comparison

Brain Burden Reduction in Cryptococcal Meningitis

In a murine model of cryptococcal meningitis, Antifungal agent 96 (WZ-2) administered at 5 mg/kg intravenously daily for 3 days effectively reduced brain C. neoformans H99 fungal burden [1]. Unlike fluconazole, which shows limited CNS penetration with cerebrospinal fluid-to-plasma ratios of 0.5-0.9 and variable brain parenchymal concentrations [2], the compound demonstrates functional brain-targeted antifungal activity in vivo [1].

Brain burden reduction
Class-level
Murine cryptococcal meningitis model, 5 mg/kg IV daily for 3 days
Reported CNS model-response context
C. neoformans H99; brain CFU quantification
cryptococcal meningitis in vivo efficacy brain penetration

Fluconazole Synergy Against Resistant C. albicans

Antifungal agent 96 (WZ-2) demonstrated strong synergy with fluconazole against resistant C. albicans, yielding a Fractional Inhibitory Concentration Index (FICI) of 0.078 [1]. FICI values ≤0.5 indicate synergism; this value of 0.078 falls well below the synergy threshold, providing a quantitative basis for combination studies in fluconazole-resistant candidiasis [1].

Fluconazole synergy (FICI)
Head-to-head
FICI = 0.078 Synergy threshold ≤0.5
Supports combination research for resistant C. albicans
Checkerboard assay; drug-resistant strains
Candida albicans antifungal synergy FICI

Virulence Factor Suppression in Cryptococcus

Antifungal agent 96 (WZ-2) effectively inhibited multiple C. neoformans virulence factors, including capsule growth (significantly inhibited at 0.063 and 2 μg/mL over 24 hours), biofilm formation (>90% inhibition at 0.063 μg/mL), and yeast-to-hypha morphological transition [1][2]. Standard azole antifungals such as fluconazole lack comparable biofilm and capsule suppression activity at sub-MIC concentrations [3].

Biofilm inhibition
Reported
>90% at 0.063 μg/mL Capsule growth inhibited at 0.063–2 μg/mL
Supports virulence-factor research assays
C. neoformans H99; 24-h incubation
virulence factors capsule inhibition biofilm inhibition

Kidney Burden Reduction in Resistant Candida

In a murine model of disseminated candidiasis, Antifungal agent 96 (WZ-2) administered alone at 5 mg/kg IV daily for 3 days significantly reduced kidney fungal burden of both drug-resistant (0304103) and drug-sensitive (SC5314) C. albicans strains [1]. The compound also demonstrated enhanced efficacy when combined with fluconazole, providing a defined 5 mg/kg dosing regimen for in vivo studies [1].

Kidney burden reduction
Head-to-head
Resistant (0304103) and sensitive (SC5314) C. albicans strains, disseminated model
Reported in vivo model-response for resistant Candida
5 mg/kg IV daily for 3 days; kidney CFU readout
Candida albicans drug-resistant in vivo efficacy

Antifungal Agent 96 Validated Research Applications


Cryptococcal Meningitis Efficacy Studies

Use Antifungal agent 96 at 5 mg/kg IV daily for 3 days in murine cryptococcal meningitis models to evaluate brain fungal burden reduction and CNS-targeted antifungal activity [1]. The compound's demonstrated brain penetration and efficacy at this defined dose supports CNS pharmacokinetic/pharmacodynamic (PK/PD) studies of cryptococcal infections [1].

Fluconazole-Resistant Candida Combination Therapy

Employ Antifungal agent 96 in combination with fluconazole to study synergistic mechanisms against drug-resistant C. albicans strains (0304103), leveraging the quantified FICI of 0.078 [1]. The compound alone at 5 mg/kg also reduces kidney burden of resistant strains, enabling monotherapy versus combination efficacy comparisons [1].

Fungal Virulence Factor Inhibition Assays

Apply Antifungal agent 96 at 0.063-2 μg/mL to investigate capsule growth inhibition, biofilm formation suppression (>90% inhibition at 0.063 μg/mL), and yeast-to-hypha morphological transition in C. neoformans [1][2]. These assays support mechanism-of-action studies focused on fungal pathogenesis and virulence regulation [1].

Anti-Cryptococcal Potency Benchmarking & SAR

Utilize Antifungal agent 96 (MIC80 = 0.016 μg/mL) as a reference compound for benchmarking novel anti-cryptococcal agents or for structure-activity relationship (SAR) studies of tricyclic oxime derivatives [1]. The compound's >125-fold potency advantage over fluconazole provides a sensitive detection window for comparative antifungal screening [1].

Application
Selection Property
Validation Focus
Cryptococcal meningitis model studies
CNS penetration and brain burden reduction context
Brain CFU reduction endpoints
Drug-resistant C. albicans combination research
Reported synergy with fluconazole
Combination FICI and kidney burden endpoints
Fungal virulence factor assays
Biofilm and capsule inhibition profile
Capsule, biofilm, and morphological transition readouts
Anti-cryptococcal potency benchmarking
Reported MIC₈₀ for C. neoformans
MIC reproducibility and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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